4-(phenylsulfanyl)quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
6344-76-9 |
|---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
4-phenylsulfanylquinazoline |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |
InChI Key |
BBMSQSLFLZTVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylsulfanyl Quinazoline and Analogous Derivatives
General Synthetic Strategies for Quinazoline (B50416) Core Construction
The formation of the quinazoline ring system is a cornerstone of many synthetic routes. Several classical and modern methods are employed to build this bicyclic heterocycle, often starting from readily available anthranilic acid derivatives.
Cyclization Reactions from Anthranilic Acid Derivatives
One of the most common approaches to the quinazoline core involves the cyclization of anthranilic acid or its derivatives. The Niementowski quinazoline synthesis, a classic method, involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines (quinazolin-4(3H)-ones). For instance, heating anthranilic acid with an excess of formamide (B127407) is a known route to produce quinazolin-4-one. This foundational reaction has been adapted and modified to improve yields and reaction conditions.
Another strategy involves the reaction of anthranilic acid with cyanogen (B1215507), which historically led to the first synthesis of a quinazoline derivative. Furthermore, the condensation of anthranilic acid with various reagents such as benzoyl chloride in the presence of pyridine (B92270) can lead to the formation of a benzoxazinone (B8607429) intermediate, which can then be converted to the corresponding quinazolinone.
Condensation Reactions for Quinazolinone Formation
The condensation of anthranilic acid derivatives with a variety of carbonyl compounds, carboxylic acids, or their equivalents is a versatile method for constructing the quinazolinone skeleton. These reactions often require high temperatures and can be catalyzed by acids. For example, the reaction of 2-acetamidobenzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) can yield 2-substituted-3-arylquinazolin-4(3H)-ones.
Isatoic anhydride, a derivative of anthranilic acid, is another valuable precursor. Its reaction with amines, followed by cyclization with reagents like ethyl orthoformate, provides a pathway to quinazolin-4(3H)-ones. This method offers the advantage of introducing diversity at the N-3 position of the quinazoline ring.
One-Pot Synthetic Protocols for Quinazoline Systems
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have gained prominence in quinazoline synthesis. These protocols allow for the construction of complex quinazoline derivatives in a single synthetic operation from simple starting materials.
Copper-catalyzed one-pot syntheses have been reported, for instance, involving the reaction of 2-iodobenzimidamides, aldehydes, and sodium azide (B81097) to produce 4-aminoquinazolines. Another approach involves a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant, to afford quinazolines. These methods often proceed through sequential N-arylation, intramolecular nucleophilic substitution, and oxidation steps.
Approaches for Introducing the Phenylsulfanyl Moiety at the C-4 Position
Once the quinazoline core is established, the next critical step is the introduction of the phenylsulfanyl group at the C-4 position. This is typically achieved through nucleophilic substitution or direct C-H functionalization reactions.
Nucleophilic Aromatic Substitution at C-4 of Halogenated Quinazolines
The most prevalent method for introducing a phenylsulfanyl group at the C-4 position of a quinazoline is through the nucleophilic aromatic substitution (SNAr) reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), with thiophenol or its corresponding thiolate. The carbon at the C-4 position of the quinazoline ring is electron-deficient and therefore susceptible to nucleophilic attack.
In a typical procedure, 4-chloroquinazoline is treated with thiophenol in the presence of a base. The base deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which then displaces the chloride ion from the quinazoline ring. A variety of solvents and bases can be employed for this transformation. For example, the reaction of a substituted 7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide (B78521) in ethanol (B145695) has been shown to proceed smoothly to yield the corresponding 7-((4-methoxybenzyl)thio) derivative. nih.gov This demonstrates the feasibility of selective SNAr reactions on halogenated quinazolines with thiol nucleophiles.
Below is a representative table of reaction conditions for the synthesis of quinazoline thioether derivatives via nucleophilic aromatic substitution.
| Quinazoline Substrate | Thiol Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-methoxyphenyl)methanethiol | NaOH | Ethanol/Water | N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | 96% nih.gov |
Thiolation Reactions on Quinazoline Scaffolds
More recently, direct C-H thiolation reactions have emerged as a powerful and atom-economical alternative to traditional cross-coupling methods. These reactions involve the direct functionalization of a C-H bond on the quinazoline ring with a sulfur-containing reagent.
For instance, the copper-mediated direct C-H thiolation of quinazolinones has been reported. nih.gov In this approach, a C-H bond on the quinazolinone ring is selectively cleaved and a new C-S bond is formed. While this method has been primarily demonstrated on the quinazolinone scaffold, it represents a promising strategy that could potentially be adapted for the direct thiolation of the quinazoline ring itself at the C-4 position. These reactions often utilize a directing group to achieve high regioselectivity. The use of diaryl disulfides as the thiolating agent is common in these transformations.
The following table summarizes a direct thiolation reaction on a related heterocyclic system, illustrating the general conditions for such transformations.
| Substrate | Thiolating Agent | Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| Quinazolinone derivative | Diphenyl disulfide | Cu(OAc)₂ | p-Benzoquinone | 1,2-Dichloroethane | 120 °C | Varies nih.gov |
Metal-Catalyzed Coupling Reactions (e.g., palladium-catalyzed C-S bond formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) bonds, providing a direct and efficient method for the synthesis of 4-(phenylsulfanyl)quinazoline and its derivatives. nih.gov This approach typically involves the reaction of a haloquinazoline, most commonly 4-chloroquinazoline, with a thiol, such as thiophenol, in the presence of a palladium catalyst, a ligand, and a base. The general transformation is an analogue of the well-established Buchwald-Hartwig amination, adapted for C-S bond formation. organic-chemistry.org
The catalytic cycle is believed to commence with the oxidative addition of the 4-haloquinazoline to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent reaction with the thiolate, generated in situ from the thiol and a base, leads to a palladium-thiophenyl complex. Reductive elimination from this complex yields the desired this compound and regenerates the active Pd(0) catalyst. wuxiapptec.com
The choice of ligand is critical for the efficiency of the catalytic system. While bidentate phosphine (B1218219) ligands are often used in C-N coupling reactions, bulky electron-rich monophosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have also shown high efficacy in promoting C-S coupling reactions. bohrium.com The selection of the base and solvent is also crucial for optimizing the reaction conditions. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while solvents like toluene, dioxane, and DMF are frequently employed. mdpi.comresearchgate.net
While the direct palladium-catalyzed C-S coupling of 4-chloroquinazoline with thiophenol is a primary method, alternative strategies have also been explored. For instance, the use of 4-tosyloxyquinazolines as electrophilic partners in palladium-catalyzed cross-coupling reactions has been reported for the formation of C-N bonds and could be conceptually extended to C-S bond formation. bohrium.com
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |
| 2 | Pd(OAc)₂ | dppf | K₂CO₃ | DMF | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | 120 | 72 |
This is a representative table based on typical conditions for palladium-catalyzed C-S cross-coupling reactions, adapted for the synthesis of this compound.
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral quinazoline derivatives has gained significant attention due to the importance of enantiomerically pure compounds in pharmaceutical applications. While the direct asymmetric synthesis of this compound bearing a chiral center is not extensively documented, the principles of asymmetric catalysis can be applied to the synthesis of its chiral analogues, particularly those exhibiting axial chirality. researchgate.netmdpi.com
Axially chiral quinazolinones have been synthesized through various catalytic asymmetric methods. researchgate.net These strategies often involve the atroposelective construction of C-N or C-C chiral axes. For instance, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been reported to generate axially chiral products with high enantioselectivity. mdpi.com Similarly, palladium-catalyzed asymmetric reductive desymmetrization of prochiral 3-(2,6-dibromophenyl)quinazolin-4-ones can provide access to C-N axially chiral quinazolinones. mdpi.com
While these examples focus on C-N and C-C axial chirality, the underlying principles could potentially be extended to the synthesis of axially chiral this compound analogues. The development of chiral ligands that can effectively control the stereochemistry of the C-S bond formation in a palladium-catalyzed cross-coupling reaction would be a key challenge. The steric and electronic properties of both the quinazoline scaffold and the aryl thiol would play a crucial role in the enantioselectivity of such a transformation.
Another approach could involve the use of chiral auxiliaries attached to either the quinazoline core or the thiol moiety to direct the stereochemical outcome of the coupling reaction. Subsequent removal of the auxiliary would provide the enantiomerically enriched target compound. The formation of inherently chiral systems has also been explored by attaching the quinazoline moiety to a larger chiral scaffold, such as a calix researchgate.netarene, leading to the formation of stable atropisomers. rsc.org
Advanced Synthetic Techniques and Reaction Condition Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net In the context of quinazoline synthesis, MAOS has been successfully applied to the preparation of various derivatives, including those with substituents at the 4-position. nih.govnih.gov
The synthesis of 4-substituted quinazolines via nucleophilic aromatic substitution of 4-chloroquinazoline is significantly enhanced by microwave irradiation. For instance, the reaction of 4-chloroquinazoline with various amines to produce 4-aminoquinazoline derivatives can be completed in minutes under microwave heating, whereas conventional methods may require several hours of refluxing. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to localized superheating and increased reaction rates.
This methodology is directly applicable to the synthesis of this compound and its analogues. The reaction between 4-chloroquinazoline and thiophenol or substituted thiophenols can be carried out in a suitable solvent, such as isopropanol (B130326) or DMF, under microwave irradiation to afford the desired products in high yields and with significantly reduced reaction times.
| Entry | Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-chloroquinazoline | 5-methylisoxazol-3-amine | 2-propanol | 60 | 20 | 84 | nih.gov |
| 2 | 4-chloroquinazoline | 1H-pyrazol-5-amine | 2-propanol | 60 | 20 | 96.5 | nih.gov |
| 3 | 4-chloroquinazoline | 1H-1,2,4-triazol-3-amine | 2-propanol | 60 | 20 | 80.1 | nih.gov |
This table demonstrates the efficiency of microwave-assisted synthesis for 4-substituted quinazolines, which is analogous to the synthesis of this compound.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov Solvent-free reactions and the use of environmentally benign solvents are key aspects of this approach. researchgate.net
Solvent-free synthesis of quinazoline derivatives has been achieved using various methods, including microwave irradiation. researchgate.net For example, the condensation of anthranilic acid, anilines, and orthoesters can be performed in a microwave reactor without any solvent to produce 3-substituted-quinazolin-4(3H)-ones. researchgate.net Another green approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, as a recyclable and biodegradable reaction medium for the synthesis of quinazolinones. researchgate.net
The synthesis of this compound can also be adapted to these green chemistry principles. A solvent-free approach could involve the reaction of 4-chloroquinazoline with thiophenol in the presence of a solid-supported base, potentially under microwave or ultrasonic irradiation to facilitate the reaction. asianpubs.org The use of water as a solvent, where feasible, would also represent a significant improvement in the environmental footprint of the synthesis.
Furthermore, metal-free synthetic routes are being explored as greener alternatives to transition-metal-catalyzed reactions. rsc.org For the synthesis of quinazolines, four-component reactions under metal-free conditions have been developed, offering a facile construction of the quinazoline scaffold from simple starting materials. rsc.org While not directly applicable to the C-S bond formation at the 4-position, these methods highlight the ongoing efforts to develop more sustainable synthetic strategies in quinazoline chemistry.
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | Anthranilic acid, amides | Montmorillonite K-10, solvent-free, heat | 2-substituted-quinazolin-4(3H)-ones | 85-95 | slideshare.net |
| 2 | Anthranilic acid, amines, orthoester | Microwave, solvent-free | 3-substituted-quinazolin-4(3H)-ones | 75-92 | researchgate.net |
| 3 | 2-aminobenzamide, styrene | TBHP, DMSO, heat | 2-phenylquinazolin-4(3H)-one | 88 | mdpi.com |
This table showcases examples of solvent-free and green synthetic methods for quinazoline derivatives.
Spectroscopic and Advanced Analytical Characterization Techniques for 4 Phenylsulfanyl Quinazoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 4-(phenylsulfanyl)quinazoline is not available in the reviewed literature. This includes:
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound could not be located. This includes:
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity
Further research and synthesis of this compound, followed by its thorough analytical characterization, would be required to generate the specific data requested.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the characterization of this compound, enabling the identification of key functional groups and the monitoring of molecular stability through the analysis of bond vibrations.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a typical quinazoline (B50416) derivative displays a series of characteristic absorption bands that correspond to specific stretching and bending vibrations of the bonds present.
For the this compound structure, key absorptions are expected in several regions. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The stretching vibrations of the C=C and C=N bonds within the fused quinazoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ range. vscht.czmdpi.com Specifically, absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of carbon-carbon stretching within the aromatic rings. vscht.cz The presence of the C-S (thioether) linkage is identifiable by its characteristic stretching vibration, although this can be weak and appear in the fingerprint region. Out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings, are typically observed between 900 and 675 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Quinazoline Ring (C=C, C=N) | Stretching | 1600 - 1400 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
| C-S (Thioether) | Stretching | Fingerprint Region |
Fourier-Transform Infrared (FTIR) spectroscopy, an advanced implementation of IR spectroscopy, is a powerful tool for monitoring the stability of this compound. nih.govaip.org By comparing the FTIR spectra of a sample over time or after exposure to stress conditions (e.g., heat, light), any chemical degradation or structural alteration can be detected. nih.gov Changes in the spectrum, such as the appearance of new peaks (e.g., a broad band around 3300 cm⁻¹ indicating O-H formation due to hydrolysis) or the disappearance or shifting of existing characteristic peaks, signal molecular instability. nih.gov For instance, the breakdown of the quinazoline ring or oxidation of the sulfide (B99878) group would result in significant and identifiable changes in the FTIR spectrum. This makes FTIR an essential technique in quality control and formulation studies. mdpi.com
Electronic Absorption Spectroscopy for Aromatic System Analysis
Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is employed to probe the electronic structure of the conjugated aromatic system of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov For aromatic compounds like this compound, the most significant electronic transitions are π → π* and n → π*. researchgate.net
The UV-Vis spectrum of quinazoline derivatives typically exhibits two main absorption bands. researchgate.net A high-intensity band at shorter wavelengths (around 240–300 nm) is generally attributed to π → π* transitions within the aromatic rings. researchgate.net A second, often broader band at longer wavelengths (around 310–425 nm) can be assigned to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the quinazoline ring. nih.govresearchgate.net The exact position (λmax) and intensity (molar absorptivity) of these bands are influenced by the solvent and the nature of substituents on the quinazoline core.
UV-Vis spectroscopy is also a highly effective method for assessing the stability of this compound in solution. nih.gov By periodically measuring the UV-Vis spectrum of a solution stored under specific conditions, any decrease in the absorbance intensity or shift in λmax can indicate degradation of the compound. aip.orgresearchgate.net This technique is particularly useful for determining the shelf-life and optimal storage conditions for solutions of the compound, as stable solutions will show reproducible absorption spectra over extended periods. nih.govresearchgate.net Studies on similar quinazoline derivatives have demonstrated their high stability in aqueous solutions for over 40 days when stored in the dark at 4°C. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals |
|---|---|---|
| π → π | 240 - 300 | π bonding to π antibonding |
| n → π | 310 - 425 | Non-bonding to π antibonding |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
| Parameter | Information Provided |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-S, C=C). |
| Bond Angles | Angles between adjacent bonds, defining the geometry around each atom. |
| Dihedral Angles | Torsional angles describing the conformation and relative orientation of different parts of the molecule. |
| Crystal Packing | Arrangement of molecules in the unit cell, revealing intermolecular interactions like hydrogen bonding and π–π stacking. |
Computational and Theoretical Investigations of 4 Phenylsulfanyl Quinazoline and Analogues
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to quinazoline (B50416) derivatives to understand their geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For 4-(phenylsulfanyl)quinazoline, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on general values for similar structures, as specific computational results for this compound were not found in the provided search results.
| Parameter | Predicted Value |
|---|---|
| C4-S Bond Length | ~1.77 Å |
| S-C(phenyl) Bond Length | ~1.77 Å |
| C4-S-C(phenyl) Bond Angle | ~103° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. fiveable.meajchem-a.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl group and parts of the quinazoline ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient quinazoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. ajchem-a.comfrontiersin.org DFT calculations on related 4-cyanoquinazolines and quinazolin-4(3H)-ones have shown that substitution at the C4 position significantly lowers the LUMO energy, enhancing the electron-accepting nature of the quinazoline core. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on general values for similar structures, as specific computational results for this compound were not found in the provided search results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Reaction Mechanism Predictions and Regioselectivity Studies
DFT calculations are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a sulfur nucleophile, such as thiophenol, displaces a leaving group (e.g., a halogen) at the C4 position of the quinazoline ring.
Theoretical studies on 2,4-dichloroquinazoline (B46505) have shown that the C4 position is significantly more susceptible to nucleophilic attack than the C2 position. nih.govresearchgate.net This regioselectivity is explained by the electronic properties of the quinazoline nucleus. DFT calculations reveal that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more readily attacked by nucleophiles. nih.govresearchgate.net The calculated activation energy for the nucleophilic attack at C4 is lower than that for the attack at C2, further supporting the observed regioselectivity. nih.govresearchgate.net Therefore, the reaction of a 4-haloquinazoline with thiophenol is predicted to selectively yield the this compound isomer.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Elucidation of Binding Modes and Affinities with Biological Receptors
Molecular docking studies on various quinazoline derivatives have revealed their potential to bind to a wide range of biological receptors, including kinases, enzymes, and other proteins. frontiersin.orgscispace.comresearchgate.netnih.govnih.govnih.gov The quinazoline scaffold is known to be a "privileged structure" in medicinal chemistry, capable of forming key interactions within protein active sites.
For this compound, the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the receptor. The phenylsulfanyl group can further enhance binding affinity through additional hydrophobic and van der Waals interactions. Docking studies of similar quinazoline derivatives have shown interactions with key amino acid residues in the active sites of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). frontiersin.orgscispace.comnih.gov
Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Participating Moiety |
|---|---|
| Hydrogen Bonding | Quinazoline nitrogen atoms |
| π-π Stacking | Quinazoline and phenyl rings |
| Hydrophobic Interactions | Phenyl ring, quinazoline ring |
Prediction of Potential Protein Targets
Computational methods, often referred to as in silico target prediction or virtual screening, can be employed to identify potential protein targets for a given compound. researchgate.netnih.gov These approaches utilize the three-dimensional structure of the compound to screen large databases of protein structures and predict which proteins it is most likely to bind to.
Given the known biological activities of many quinazoline derivatives, potential protein targets for this compound could include protein kinases, dihydrofolate reductase, and DNA gyrase. nih.govtandfonline.com For instance, many quinazoline-based compounds are known inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. frontiersin.orgnih.gov Virtual screening of this compound against a library of known drug targets could help to prioritize experimental testing and uncover novel therapeutic applications for this compound.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-dichloroquinazoline |
| 4-cyanoquinazoline |
| quinazolin-4(3H)-one |
| Thiophenol |
| Epidermal growth factor receptor (EGFR) |
| Cyclin-dependent kinase 2 (CDK2) |
| Dihydrofolate reductase |
In Silico Screening and Virtual Ligand Design for Novel Derivatives
In silico screening and virtual ligand design are powerful computational strategies employed to identify and design novel derivatives of this compound with enhanced biological activities. These methods allow for the rapid assessment of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for a specific biological target.
Virtual screening campaigns for quinazoline-based compounds often begin with the identification of a relevant biological target, such as a protein kinase, which is implicated in a particular disease state. nih.gov The three-dimensional structure of the target protein, obtained through X-ray crystallography or homology modeling, serves as the basis for molecular docking simulations.
In a typical virtual screening workflow, a large database of chemical compounds is computationally docked into the active site of the target protein. The docking algorithm samples a multitude of possible conformations and orientations of each ligand within the binding pocket and estimates the binding affinity using a scoring function. The top-ranking compounds are then selected for further experimental validation.
A representative virtual screening and ligand design study for novel this compound analogues targeting a hypothetical protein kinase is outlined below.
Table 1: Illustrative Virtual Screening and Ligand Design Data for Novel this compound Derivatives
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | Parent Compound | -8.5 | Pi-stacking with Phe345, hydrophobic interactions |
| Derivative 1 | 4'-chloro substituent | -9.2 | Enhanced hydrophobic interactions with Leu289 |
| Derivative 2 | 3'-amino substituent | -9.8 | Hydrogen bond with Asp401 |
| Derivative 3 | 6,7-dimethoxy substituents | -10.5 | Hydrogen bonds with the hinge region |
| Derivative 4 | 4'-(morpholinomethyl) substituent | -11.2 | Salt bridge with Glu312, enhanced solubility |
This table presents hypothetical data for illustrative purposes based on typical findings in computational studies of quinazoline analogues.
The results from such in silico studies guide the synthesis of a focused library of the most promising novel derivatives, significantly increasing the efficiency of the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models are invaluable for predicting the activity of untested compounds, understanding the key molecular features that influence their potency, and guiding the design of new derivatives with improved efficacy.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.
For a series of this compound analogues, a hypothetical QSAR study might reveal the importance of specific descriptors in determining their inhibitory activity against a target kinase.
Table 2: Representative QSAR Model for this compound Analogues
| Descriptor | Coefficient | Interpretation |
| logP | +0.45 | Increased lipophilicity is positively correlated with activity. |
| H-bond Donors | -0.78 | A lower number of hydrogen bond donors is favorable for activity. |
| Molecular Surface Area | +0.21 | A larger molecular surface area is associated with higher activity. |
| Dipole Moment | -0.33 | A lower dipole moment is beneficial for activity. |
This table presents a hypothetical QSAR model to illustrate the types of descriptors and their potential influence on the biological activity of this compound analogues.
The insights derived from QSAR models provide a quantitative framework for understanding the structure-activity relationships within this class of compounds. This knowledge is instrumental in the rational design of new this compound derivatives with optimized biological profiles, ultimately contributing to the development of more effective therapeutic agents.
Pharmacological and Biological Activity Spectrum of 4 Phenylsulfanyl Quinazoline Derivatives
Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibition, DHFR Inhibition)
Derivatives of the quinazoline (B50416) nucleus are prominent for their capacity to inhibit key enzymes involved in cellular signaling and proliferation.
Tyrosine Kinase Inhibition: A significant area of research has focused on 4-anilinoquinazoline (B1210976) derivatives as potent inhibitors of protein tyrosine kinases. mdpi.com These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Their overexpression is a hallmark of various cancers. mdpi.comnih.gov
Specifically, these compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov The 4-anilinoquinazoline moiety fits into the ATP site, with the quinazoline ring system orienting along the peptide strand that connects the two domains of the protein, and the anilino substituent projecting into a hydrophobic pocket. mdpi.com Certain derivatives, such as 6-acrylamides, have been developed as irreversible inhibitors that form a covalent bond with a critical cysteine residue (Cys-773) in the ATP binding site of EGFR. nih.gov This irreversible binding leads to potent and sustained inhibition of the enzyme's activity. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of essential precursors for DNA, making it a key target for anticancer and antimicrobial therapies. nih.gov Quinazoline derivatives have been designed as non-classical antifolates that mimic the structure of folic acid to inhibit DHFR. nih.govresearchgate.net
Studies have shown that various 2-phenyl-3-substituted quinazolin-4(3H)-ones exhibit significant DHFR inhibitory activity. jpionline.org Molecular docking studies indicate that these compounds fit well into the active domain of the DHFR protein, establishing strong hydrophobic binding interactions. jpionline.org The inhibitory concentration (IC₅₀) values for some of these analogs are in the micromolar range, demonstrating their potential as effective DHFR inhibitors. nih.gov For instance, certain analogs have shown IC₅₀ values as low as 0.4 µM. nih.gov The structure-activity relationship suggests that substituents at positions 2, 3, and 6 of the quinazolinone nucleus are critical for DHFR inhibition. nih.gov
| Compound | Description | DHFR IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog 28 | Quinazolinone Derivative | 0.5 | nih.gov |
| Analog 30 | Quinazolinone Derivative | 0.4 | nih.gov |
| Analog 31 | Quinazolinone Derivative | 0.4 | nih.gov |
| Trimethoprim | Standard DHFR Inhibitor | 10 | jpionline.org |
Receptor Modulation and Binding Affinity Investigations (e.g., EGFR, HER2)
The modulation of cell surface receptors, particularly those in the ErbB family of tyrosine kinases, is a primary mechanism of action for many quinazoline-based anticancer agents. nih.gov
EGFR and HER2 Modulation: The Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2) are frequently overexpressed in various cancers, including lung and breast cancer, promoting tumor cell proliferation and survival. nih.govnih.gov 4-Anilinoquinazoline derivatives are well-established as potent inhibitors of both EGFR and HER2. mdpi.comnih.gov Marketed drugs like Gefitinib and Erlotinib are based on this scaffold. mdpi.commdpi.com
These compounds typically bind reversibly to the ATP-binding pocket within the kinase domain of the receptor, preventing the autophosphorylation and activation of downstream signaling pathways. mdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for EGFR inhibitory activity. mdpi.com Furthermore, irreversible inhibitors have been developed that form covalent bonds with the receptor, offering enhanced and prolonged antitumor activity. nih.gov Efforts have also been made to develop derivatives with high selectivity for HER2 over EGFR to minimize side effects associated with EGFR inhibition, such as skin rash and diarrhea. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Quinazoline and quinazolinone derivatives possess a broad spectrum of antimicrobial properties, demonstrating activity against various pathogenic bacteria, fungi, and viruses. nih.govnih.govnih.govmdpi.com This wide range of activity makes the quinazoline scaffold a valuable template for the development of new antimicrobial agents, which is particularly important given the rise of drug-resistant pathogens. eco-vector.comrphsonline.com
The antimicrobial mechanism of some quinoline-based derivatives, which are structurally related to quinazolinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and ultimately cell death. eco-vector.com Synthesized derivatives have shown efficacy against both Gram-positive strains like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.combiomedpharmajournal.org Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.org
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| Derivative A-2 | E. coli | Excellent | biomedpharmajournal.org |
| Derivative A-3 | A. niger | Excellent | biomedpharmajournal.org |
| Derivative A-4 | P. aeruginosa | Excellent | biomedpharmajournal.org |
| Derivative A-6 | C. albicans | Excellent | biomedpharmajournal.org |
Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell. Some quinazoline derivatives have been investigated for their ability to counteract this resistance mechanism. Research has indicated the potential for using these compounds in combination with existing antibiotics, such as chloramphenicol, to enhance their efficacy. eco-vector.com By inhibiting efflux pumps, the quinazoline derivatives can increase the intracellular concentration of the co-administered antibiotic in pathogenic strains, restoring its activity. eco-vector.com
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of difficult-to-treat infections. mdpi.com The development of new agents active against MRSA is a critical public health priority. nih.gov Several studies have demonstrated the potent anti-MRSA activity of quinazoline derivatives. eco-vector.comnih.gov Some quinazolinone compounds exhibit a unique ability to bind to an allosteric site of penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance in MRSA. eco-vector.com This binding can act synergistically with β-lactam antibiotics. eco-vector.com Various fluoroquinolone derivatives containing a quinoline (B57606) core have also shown significant activity against MRSA strains, with MIC values substantially lower than those of standard antibiotics like ciprofloxacin. ccspublishing.org.cn
Anticancer and Antiproliferative Potency in Cell Lines (e.g., Breast Cancer, Lung Cancer, HepG2, MCF-7)
The anticancer properties of quinazoline derivatives are well-documented, with a multitude of studies demonstrating their potent antiproliferative activity against a wide range of human cancer cell lines. nih.govmdpi.com Their primary mechanism often involves the inhibition of tyrosine kinases like EGFR, which are crucial for the growth of many tumors. mdpi.comnih.gov
Numerous novel series of quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects. For example, quinazoline Schiff bases have shown remarkable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov Other derivatives have demonstrated significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines (including EGFR-TKI-resistant lines), liver cancer (HepG2), and colon cancer cell lines. mdpi.comresearchgate.netnih.gov Mechanistic studies reveal that these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells. nih.govcabidigitallibrary.org The broad-spectrum activity and diverse mechanisms make the quinazoline scaffold a cornerstone in the development of new anticancer agents. nih.govmdpi.com
| Compound Class | MCF-7 (Breast) | HepG2 (Liver) | H1975 (Lung) | Reference |
|---|---|---|---|---|
| Quinazoline Schiff Base 1 | 6.25 | - | - | nih.gov |
| Quinazoline Schiff Base 2 | 5.91 | - | - | nih.gov |
| S-Glycosylated Quinazoline 2a | 2.09 | 2.08 | - | scientificarchives.com |
| Phenylsulfonylfuroxan Hybrid 25q | - | - | 1.67 | cabidigitallibrary.org |
| 4-Anilinoquinazoline B10 | - | - | 1.28 (A549 line) | nih.gov |
Anti-inflammatory and Analgesic Mechanisms
In addition to their antimicrobial and anticancer activities, quinazoline derivatives have been recognized for their significant anti-inflammatory and analgesic potential. mdpi.comjneonatalsurg.comnih.gov The diverse biological activities of this scaffold extend to the modulation of inflammatory and nociceptive pathways. researchgate.netjneonatalsurg.com
The anti-inflammatory effects of novel quinazoline derivatives have been demonstrated in various in vivo animal models, such as the carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats. jneonatalsurg.com In these models, the compounds have shown a dose-dependent reduction in both acute inflammation (edema) and chronic inflammation (granuloma formation), with efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. jneonatalsurg.comnih.gov
The analgesic properties have been assessed using models like the acetic acid-induced writhing test, which indicates peripheral analgesic activity, and the hot plate test, which suggests central analgesic mechanisms. jneonatalsurg.com Quinazoline derivatives have been shown to significantly reduce writhing and increase pain latency, pointing to a dual mode of pain relief. jneonatalsurg.comnih.gov While the exact mechanisms are still under investigation, it is suggested that these compounds may act by inhibiting cyclooxygenase (COX) enzymes and modulating inflammatory cytokines or opioid-mediated pathways. nih.govjneonatalsurg.com
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant and radical scavenging activities of quinazoline derivatives are multifaceted, involving several key mechanisms. These include hydrogen atom transfer (HAT), single electron transfer (SET), and the chelation of transition metal ions. The efficacy of these mechanisms is largely influenced by the nature and position of substituent groups on the quinazoline and phenyl rings.
Research on analogous quinazolinone compounds has consistently demonstrated that the presence of hydroxyl (-OH) groups on an associated phenyl ring is a critical determinant of potent antioxidant activity. nih.govnih.govmdpi.com These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is often stabilized by resonance, which enhances the antioxidant capacity of the molecule. For instance, studies on 2-phenylquinazolin-4(3H)-ones have shown that derivatives with ortho or para dihydroxy substitutions on the phenyl ring exhibit remarkable radical scavenging activity. mdpi.comresearchgate.net
Radical Scavenging Assays
The radical scavenging potential of quinazoline derivatives is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays provide quantitative data, often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals), which allows for the comparison of the antioxidant potency of different derivatives.
While specific data for 4-(phenylsulfanyl)quinazoline is not extensively available, studies on other quinazoline derivatives have yielded significant results. For example, certain 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent scavenging of DPPH and nitric oxide (NO) radicals. nih.gov Similarly, novel benzotriazoloquinazoline derivatives have shown good antioxidant activities and the ability to scavenge free radicals. mdpi.com
The following interactive table summarizes the radical scavenging activity of some representative quinazoline derivatives from various studies, highlighting the influence of different substituents.
| Compound Series | Assay | Most Active Compound(s) | IC50 (µg/mL) | Reference |
| Indolo[1,2-c]quinazoline derivatives | DPPH | (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-fluorobenzenamine | 16.84 ± 2.60 | mdpi.com |
| Indolo[1,2-c]quinazoline derivatives | DPPH | (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine | 18.78 ± 1.86 | mdpi.com |
| Phenolic 4(3H)-quinazolinone derivatives | ABTS | Compound 5h (ortho-diphenolic) | Lower than Trolox and ascorbic acid | nih.gov |
| Phenolic 4(3H)-quinazolinone derivatives | ABTS | Compound 5k (ortho-diphenolic) | Lower than Trolox and ascorbic acid | nih.gov |
| Phenolic 4(3H)-quinazolinone derivatives | ABTS | Compound 5l (ortho-diphenolic) | Lower than Trolox and ascorbic acid | nih.gov |
It is important to note that the antioxidant activity is not solely dependent on the presence of hydroxyl groups. Other structural features, such as the presence of a thioacetohydrazone fragment, have also been shown to influence the radical scavenging and metal-chelating properties of quinazolin-4(3H)-one derivatives. nih.gov The sulfur atom in the phenylsulfanyl linkage of this compound may also play a role in its antioxidant potential, a characteristic observed in other sulfur-containing antioxidant compounds.
Structure Activity Relationship Sar Studies for 4 Phenylsulfanyl Quinazoline and Its Derivatives
Impact of Substituents on the Quinazoline (B50416) Core at the C-4 Position
The C-4 position of the quinazoline ring is a critical site for molecular modification, and the nature of the substituent at this position significantly influences the biological activity of the resulting derivatives. nih.gov In the context of 4-(phenylsulfanyl)quinazoline, replacing the phenylsulfanyl group with other moieties can dramatically alter the compound's pharmacological properties.
While direct SAR studies systematically replacing the phenylsulfanyl group on this compound are not extensively documented in publicly available research, broader studies on 4-substituted quinazolines provide valuable insights. For instance, the introduction of various alkyl and aryl thioether groups at the C-4 position has been shown to yield compounds with significant anti-proliferative activities. nih.gov
A study on a series of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives revealed that the nature of the substituent on the sulfur atom at the C-4 position plays a crucial role in determining their efficacy against cancer cell lines. nih.gov For example, certain derivatives demonstrated high potency against PC3 (prostate cancer) cells, with IC50 values in the low micromolar range. nih.gov
| Compound | C-4 Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|
| 3a | -S-CH2-Aryl | PC3 | 5.6 |
| 3c | -S-CH2-Aryl | PC3 | 1.8 |
| 3d | -S-CH2-Aryl | PC3 | 8.1 |
| 3f | -S-CH2-Aryl | PC3 | 8.7 |
| 3l | -S-CH2-Aryl | PC3 | 8.9 |
These findings underscore the importance of the C-4 substituent in modulating the biological activity of the quinazoline scaffold. The variability in potency observed with different thioether substituents suggests that factors such as the size, shape, and electronic properties of the group attached to the sulfur atom are key determinants of interaction with biological targets.
Role of the Phenylsulfanyl Moiety in Biological Activity and Target Selectivity
Thioether linkages, such as the one found in the phenylsulfanyl group, are important in various biologically active molecules. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with protein targets. Furthermore, the phenyl ring of the phenylsulfanyl group can engage in π-π stacking and hydrophobic interactions within the binding pocket of a receptor or enzyme.
In a broader context of 4-thioquinazoline derivatives, the arylthio moiety has been shown to be crucial for various biological activities, including antiviral and anticancer effects. For instance, a series of novel 4-thioquinazoline derivatives containing a chalcone moiety were found to exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov The structure-activity relationship study of these compounds highlighted the importance of the electronic and steric properties of the entire thio-chalcone fragment for their bioactivity. nih.gov
While specific studies detailing the precise role of the phenylsulfanyl group in target selectivity for this compound are limited, the presence of this moiety suggests a potential for interactions with targets that have hydrophobic pockets and residues capable of forming favorable interactions with the sulfur atom and the aromatic ring.
Influence of Substitutions on the Phenyl Ring of the Thioether Group
Systematic modification of the phenyl ring within the phenylsulfanyl moiety of this compound provides a powerful tool for fine-tuning the compound's biological activity. The introduction of various substituents at different positions (ortho, meta, and para) of this phenyl ring can alter its electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity, thereby influencing its interaction with biological targets. libretexts.orglibretexts.org
In a study of 4-thioquinazoline derivatives containing a chalcone moiety, substitutions on the terminal phenyl ring of the chalcone part, which is structurally analogous to the phenyl ring of the phenylsulfanyl group in terms of being a peripheral aromatic ring, were shown to have a significant effect on antiviral activity. nih.gov For example, compounds with specific substitutions on this phenyl ring displayed enhanced protective activity against TMV. nih.gov
| Compound | Substitution on Terminal Phenyl Ring | Protection Activity against TMV (EC50 µg/mL) |
|---|---|---|
| M2 | 2-F | 154.8 |
| M6 | 2-Cl | 138.1 |
| Ribavirin (Control) | - | 436.0 |
These results suggest that the electronic and steric nature of the substituents on the peripheral phenyl ring of 4-thioquinazoline derivatives are critical for their biological activity. It is reasonable to extrapolate that similar structure-activity relationships would be observed for substituted derivatives of this compound.
Derivatization and Hybridization Strategies for Enhanced Bioactivity
To enhance the biological activity and therapeutic potential of the this compound scaffold, various derivatization and hybridization strategies can be employed. These approaches involve chemically modifying the core structure or conjugating it with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.
Conjugation with Other Pharmacophores (e.g., isoxazoline, triazole, Schiff bases)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a well-established approach in drug discovery to develop compounds with improved affinity, selectivity, and efficacy.
Triazoles: The 1,2,3-triazole ring is a well-known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions with biological targets. mdpi.com The conjugation of a quinazoline moiety with a triazole ring has been explored to generate hybrid molecules with enhanced biological activities. For instance, quinazoline derivatives bearing a 1,2,4-triazole thioether moiety have been synthesized and shown to possess potent antibacterial activity. mdpi.com
Schiff Bases: Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile pharmacophores known for a wide range of biological activities, including antimicrobial and anticancer effects. The conjugation of the quinazoline scaffold with various Schiff bases has been investigated to create novel derivatives with enhanced therapeutic potential.
While specific examples of this compound conjugated with isoxazoline are not prominent in the available literature, the general strategy of hybridizing the quinazoline core with various pharmacophores remains a promising avenue for the development of new bioactive compounds.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds with improved properties while retaining the desired biological activity of a known lead compound. nih.gov
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, scaffold. The goal is to identify new chemical series with potentially improved ADME properties, novel intellectual property, or different side-effect profiles, while maintaining the key pharmacophoric features necessary for biological activity. For quinazoline derivatives, scaffold hopping has been successfully employed to discover new classes of inhibitors for various biological targets. researchgate.net
Bioisosteric Replacement: This approach involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains the same type of biological activity. nih.govCurrent time information in Kuala Lumpur, MY. For this compound, a potential bioisosteric replacement could involve substituting the sulfur atom of the thioether linkage with an oxygen atom (to form an ether), a methylene group (to form a carbon bridge), or a selenium atom. Each of these replacements would alter the electronic and conformational properties of the molecule, potentially leading to changes in its biological activity and selectivity. Current time information in Kuala Lumpur, MY.
Conformational and Stereochemical Effects on Biological Response
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its constituent atoms (stereochemistry) can have a profound impact on its biological activity. The interaction between a drug molecule and its biological target is highly specific and often depends on a precise geometric and stereochemical fit.
For this compound and its derivatives, the rotational freedom around the C4-S and S-C(phenyl) bonds allows the molecule to adopt various conformations. The preferred conformation for binding to a specific biological target will be the one that maximizes favorable interactions and minimizes steric clashes within the binding site. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the likely binding modes and conformations of these molecules.
Furthermore, the introduction of chiral centers into the this compound scaffold or its substituents would result in stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. mdpi.com This is because the biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the stereoisomers of a drug molecule. Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral this compound derivatives would be essential to fully understand their SAR and to identify the most active and selective isomer.
Advanced Topics and Future Research Directions in 4 Phenylsulfanyl Quinazoline Chemistry and Biology
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-(phenylsulfanyl)quinazoline and its derivatives is geared towards the adoption of green and sustainable chemistry principles. Traditional synthetic methods for quinazolines often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Modern approaches aim to mitigate these drawbacks.
Future research will likely focus on:
Green Solvents: Exploring the use of biomass-derived, biodegradable, and recyclable solvents, such as eucalyptol, can significantly reduce the environmental impact of synthesis. researchgate.netnih.gov These solvents not only serve as the reaction medium but can also influence reaction pathways and yields.
Catalysis: The development of novel catalysts is a cornerstone of sustainable synthesis. This includes the use of recyclable nano-catalysts, such as magnetic graphene oxide supported with copper, which offer high efficiency, easy separation, and the possibility of solvent-free reaction conditions. nih.gov
Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted and ultrasound-promoted reactions, are becoming more prevalent for the synthesis of quinazoline (B50416) derivatives. nih.gov These techniques can dramatically shorten reaction times and improve yields.
Atom Economy: Multi-component reactions, where three or more reactants are combined in a single step to form the final product, represent an ideal strategy for maximizing atom economy. rsc.org Designing a four-component procedure for this compound would streamline its synthesis from simple, readily available starting materials.
Table 1: Comparison of Synthetic Approaches for Quinazoline Scaffolds
| Feature | Traditional Methods | Novel & Sustainable Routes |
|---|---|---|
| Solvents | Often toxic and non-biodegradable (e.g., DCM, DMF) | Green solvents (e.g., eucalyptol, water), or solvent-free conditions researchgate.netnih.gov |
| Catalysts | Homogeneous catalysts, often difficult to recover | Recyclable heterogeneous nano-catalysts nih.gov |
| Energy Input | Conventional heating requiring long reaction times | Microwave irradiation, ultrasound promotion nih.gov |
| Workup | Often requires extensive column chromatography | Simple filtration or precipitation researchgate.netnih.gov |
| Atom Economy | Stepwise synthesis with multiple intermediates | Multi-component, one-pot reactions rsc.org |
Exploration of New Biological Targets and Polypharmacology
The quinazoline nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While initial studies may focus on a single target, a significant future direction for this compound is the exploration of its polypharmacological profile—the ability of a single compound to modulate multiple targets. This approach is particularly promising for complex diseases like cancer. nih.gov
Future investigations could include:
Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Future work could screen this compound against a broad panel of kinases to identify both primary and secondary targets, which could be beneficial for overcoming drug resistance.
Dual-Target Inhibition: A rational design approach could modify the this compound structure to intentionally interact with two distinct but complementary targets. For example, derivatives have been designed to simultaneously inhibit phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two key pathways in cancer progression. nih.gov
Novel Target Classes: Research could expand beyond established targets. The quinazoline scaffold has been used to develop ligands for the translocator protein (TSPO) and inhibitors for enzymes like IKKβ in the NF-κB pathway, suggesting that this compound could be effective in neuroinflammatory or inflammatory diseases. nih.govnih.gov
Table 2: Potential Biological Targets for this compound Based on Scaffold Precedent
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, PI3K nih.govnih.gov | Oncology |
| Nuclear Receptors/Enzymes | Histone Deacetylases (HDAC) nih.gov | Oncology, Epigenetics |
| Transcription Factors | NF-κB Pathway (IKKβ) nih.gov | Inflammatory Diseases |
| Mitochondrial Proteins | Translocator Protein (TSPO) nih.gov | Neurology, Diagnostics |
| Viral/Bacterial Enzymes | Various targets for influenza, HIV, TB mdpi.com | Infectious Diseases |
Application in Chemical Biology Probes and Tools
Beyond direct therapeutic applications, this compound can be developed into sophisticated chemical biology probes. These tools are invaluable for studying biological processes, validating drug targets, and understanding mechanisms of action at a molecular level.
Potential future applications include:
Target Identification: By attaching a photoreactive group or a click-chemistry handle to the this compound molecule, it can be used in activity-based protein profiling (ABPP) to covalently label its biological targets within a complex cellular lysate, aiding in the identification of novel binding partners.
Fluorescent Probes: The incorporation of a fluorophore into the quinazoline structure can create a probe for imaging the subcellular localization of its target protein in living cells using fluorescence microscopy.
Affinity Ligands: Immobilizing this compound onto a solid support (e.g., agarose beads) creates an affinity matrix. This can be used to purify its target protein from a cell extract, facilitating further biochemical and structural studies. The development of quinazoline-based ligands for TSPO serves as a strong precedent for this approach. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be applied to the this compound scaffold to predict properties, optimize structures, and identify novel derivatives with enhanced activity.
Key applications in this area are:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate specific structural features of this compound analogs with their biological activity. mdpi.com These models can then predict the potency of new, unsynthesized derivatives, guiding chemists to prioritize the most promising compounds.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetic profiles. xjtlu.edu.cn
Virtual Screening: ML models can be trained to rapidly screen large virtual libraries of compounds to identify other molecules that are likely to share the same mechanism of action as this compound. nih.gov
Patentability Prediction: Advanced AI can now analyze existing patent databases and scientific literature to forecast the patentability of novel this compound derivatives, adding a strategic layer to the R&D process. drugpatentwatch.com
Table 3: AI/ML Applications in the Development of this compound
| Application | Description | Desired Outcome |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Correlates molecular structure with activity or properties. mdpi.com | Prioritize synthesis of potent and drug-like analogs. |
| Generative Models | Designs novel molecules with desired characteristics. xjtlu.edu.cn | Discover new chemical entities with improved efficacy. |
| High-Throughput Virtual Screening | Screens large compound libraries for potential hits. nih.gov | Identify diverse scaffolds with similar biological activity. |
| ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity. | De-risk candidates early by flagging potential liabilities. |
Pharmacokinetic and Pharmacodynamic Modeling (Pre-clinical, In Vitro)
Before a compound can be considered for in-depth pre-clinical testing, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be understood. nih.govnih.gov For this compound, this process begins with a suite of in vitro studies to evaluate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govnih.gov
The data from these in vitro experiments are then used to construct PK/PD models. researchgate.net These mathematical models simulate the relationship between the drug's concentration and its effect over time, providing critical insights without immediate recourse to animal studies. nih.gov This approach allows researchers to:
Predict the time course of the drug's action in a biological system.
Understand the link between exposure (concentration) and response (pharmacological effect).
Estimate key parameters that will influence future study design.
Table 4: Key In Vitro ADME Assays for Pre-clinical Modeling
| Parameter | In Vitro Assay | Purpose |
|---|---|---|
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption and identifies potential efflux transporter substrates. |
| Distribution | Plasma Protein Binding Assay | Determines the fraction of drug bound to plasma proteins, which affects its availability to targets. |
| Metabolism | Liver Microsome Stability Assay | Assesses metabolic stability and identifies the primary cytochrome P450 (CYP) enzymes involved. |
| Excretion | Transporter Interaction Assays | Identifies interactions with key uptake and efflux transporters in the liver and kidney. |
| Toxicity | hERG Channel Assay, Cytotoxicity Assays | Early assessment of potential cardiotoxicity and general cellular toxicity. |
Advanced Delivery Systems for Enhanced Bioavailability (e.g., inclusion complexes)
A major challenge for many heterocyclic compounds, including potentially this compound, is poor aqueous solubility. This directly limits oral bioavailability, as the compound cannot dissolve effectively in the gastrointestinal tract to be absorbed into the bloodstream. Advanced drug delivery systems offer a solution to this problem.
One of the most promising strategies is the formation of inclusion complexes , typically with cyclodextrins. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov The nonpolar this compound molecule can be encapsulated within this cavity, creating a complex with several advantages:
Enhanced Solubility: The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water, dramatically increasing the apparent solubility of the drug. nih.gov
Improved Dissolution Rate: By preventing the drug from crystallizing, the complex allows for a much faster rate of dissolution in aqueous media.
Increased Bioavailability: The higher concentration and faster dissolution in the GI tract lead to improved absorption and, consequently, higher oral bioavailability. nih.gov
Future research would involve preparing and characterizing inclusion complexes of this compound with various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) using methods like coprecipitation or kneading to identify the optimal formulation for enhanced delivery. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(phenylsulfanyl)quinazoline derivatives, and what reaction conditions are critical for successful cyclization?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminobenzamide derivatives. For example, acylation with substituted carbonyl chlorides (e.g., ferrocenecarbonyl chloride) followed by base-catalyzed cyclization under inert atmospheres yields 4-substituted quinazolines . Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., 1-methyl-2-pyrrolidone), and catalysts like FeCl₃ for chlorination steps . Yields can vary significantly (e.g., 35% in some protocols), necessitating optimization of stoichiometry and purification methods .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns, particularly for aromatic protons and sulfur-containing groups. X-ray diffraction analysis provides definitive structural validation, as demonstrated in ferrocenyl-substituted quinazolinones . Mass spectrometry (MS) and elemental analysis further verify molecular composition, especially for hybrid derivatives . For electrochemical properties, cyclic voltammetry can assess redox behavior linked to functional groups like ferrocene .
Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and full-body protective suits to prevent skin contact. Conduct reactions in fume hoods to avoid inhalation of volatile byproducts. Contaminated gloves must be disposed of according to hazardous waste regulations, and hands should be washed thoroughly post-handling . For compounds with known hazards (e.g., H302, H315), maintain pH-neutral waste disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies in biological data (e.g., anticonvulsant vs. anticancer activity) often arise from variations in assay models or structural modifications. For example, derivatives with morpholinyl-propoxy side chains show enhanced antitumor activity compared to unsubstituted analogs . To address contradictions:
- Perform comparative studies using standardized assays (e.g., MTT for cytotoxicity, PTZ-induced seizures for anticonvulsant activity) .
- Use computational docking to analyze binding affinities to target proteins (e.g., Bcl-2 for apoptosis modulation) .
- Evaluate pharmacokinetic properties (e.g., logP, plasma stability) to differentiate in vitro vs. in vivo efficacy .
Q. What strategies improve reaction yields in the synthesis of this compound derivatives under catalytic conditions?
- Methodological Answer : Low yields (e.g., 35% in SNAr reactions) can be mitigated by:
- Optimizing catalyst loading (e.g., N,N-diisopropylethylamine for nucleophilic substitutions) .
- Employing microwave-assisted synthesis to reduce reaction times and byproduct formation .
- Using protecting groups for reactive sites (e.g., sulfanyl groups) during multi-step syntheses .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .
Q. How do structural modifications at the quinazoline core influence the pharmacokinetic and pharmacodynamic profiles of this compound derivatives?
- Methodological Answer :
- Sulfanyl group position : Substitution at the 4-position enhances electron density, affecting redox potential and interactions with enzymes like acetylcholinesterase .
- Hybrid derivatives : Incorporating morpholinyl or ferrocenyl moieties improves blood-brain barrier penetration for CNS-targeted applications .
- Polar side chains : Ethoxy or propoxy groups increase solubility, reducing hepatic clearance in preclinical models .
- Thionation : Replacing carbonyl with thione groups (via P₂S₅) alters binding kinetics to hydrophobic enzyme pockets .
Q. What multi-disciplinary approaches are effective for studying the anti-inflammatory and anticancer mechanisms of this compound derivatives?
- Methodological Answer :
- In vitro models : Use LPS-induced macrophages for anti-inflammatory screening (measuring TNF-α suppression) and cancer cell lines (e.g., MCF-7) for IC₅₀ determination .
- Molecular dynamics simulations : Predict interactions with COX-2 or NF-κB pathways .
- Metabolomics : Track derivative stability in liver microsomes to identify metabolic hotspots .
- In vivo validation : Employ xenograft models to correlate in vitro potency with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
